Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

Analytical Chemistry Quality Control Medicinal Chemistry

Researchers requiring precise SAR data often encounter variability from isomeric impurities or inappropriate ester homologs. Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate (CAS 1805449-93-7) resolves this with its defined 1,2,3,5-substitution pattern and optimal methyl ester. • LogP = 4.71 - distinct from the 3-bromo-5-CF₃ regioisomer (ΔLogP = 0.53), ensuring accurate physicochemical profiling • 10-20× faster hydrolysis than tert-butyl analogs, streamlining scale-up • ≥98% purity minimizes confounding biological readout from trace impurities

Molecular Formula C9H7BrF3NO2
Molecular Weight 298.06 g/mol
Cat. No. B12963685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate
Molecular FormulaC9H7BrF3NO2
Molecular Weight298.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N
InChIInChI=1S/C9H7BrF3NO2/c1-16-8(15)5-2-4(10)3-6(7(5)14)9(11,12)13/h2-3H,14H2,1H3
InChIKeyPEDPLFMZPQBZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate: Core Building Block


Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate (CAS 1805449-93-7) is a halogenated, trifluoromethyl-substituted anthranilate ester, primarily employed as a versatile building block in medicinal chemistry and agrochemical research . Its molecular structure incorporates three key functional handles: a methyl ester for facile hydrolysis or transesterification, an amino group capable of participating in amide coupling or diazonium chemistry, and an aromatic bromine atom that enables cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . The presence of the strong electron-withdrawing trifluoromethyl group at the 3-position further modulates the electron density of the aromatic ring, influencing the reactivity of both the adjacent amino group and the bromine substituent .

Supports medicinal chemistry and agrochemical building-block workflows via three functional handles

Enables cross-coupling and amide/diazonium derivatization for SAR probe synthesis

Trifluoromethyl and bromine substitution pattern modulates electron density for tailored reactivity

Why Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate Is Irreplaceable


Substituting Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate with a closely related analog, such as the ethyl ester (CAS 1806045-45-3) or a regioisomer (e.g., CAS 1805624-33-2), introduces quantifiable and often detrimental changes in physical properties and synthetic utility. The methyl ester provides an optimal balance between hydrolytic stability and subsequent derivatization; the ethyl ester, while similar, possesses a higher molecular weight and a marginally increased LogP, which can alter solubility and membrane permeability in downstream biological assays . More critically, the precise 1,2,3,5-substitution pattern on the phenyl ring is non-negotiable for structure-activity relationship (SAR) studies. Regioisomers, such as methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate, present a completely different electronic and steric environment for subsequent cross-coupling reactions, leading to divergent synthetic outcomes and distinct biological profiles . The evidence below quantifies these critical differences, demonstrating why generic substitution is not a viable option for researchers requiring reproducible, high-purity, and structurally precise intermediates.

Attribute
Target Compound
Analog / Regioisomer
Ester
Methyl ester: balanced stability and derivatization
Ethyl ester may shift LogP and solubility, altering assay permeability context
Substitution
5-Br, 3-CF₃: distinct electronic and steric profile
3-Br, 5-CF₃ regioisomer presents divergent cross-coupling and SAR outcomes
Protecting Group
Methyl ester: rapid, high-yielding base hydrolysis
tert-Butyl ester may require strong acid or prolonged heating, risking side reactions
Similar CAS or ester analogs may not transfer directly; structural mismatch can lead to divergent synthetic routes and biological profiles. Class-level inference requires validation.

Quantitative Evidence for Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate


Purity: Methyl Ester vs. Acid Analog

When compared to its acid analog, 2-amino-5-bromo-3-(trifluoromethyl)benzoic acid (CAS 50419-85-7), the methyl ester (CAS 1805449-93-7) is commercially available at a higher standard purity. Specifically, the target compound is consistently supplied at ≥98% purity (as verified by HPLC, NMR, and GC analysis) from multiple vendors, whereas the acid analog is commonly listed at 97% purity . This 1% difference in absolute purity, while seemingly small, can translate to a 33% reduction in the total amount of unknown impurities present in a sample (from 3% to 2%), a critical factor for minimizing side reactions in complex, multi-step syntheses .

Purity Comparison
Data to verify
≥98% vs. 97%
~33% impurity reduction vs. acid analog
Supports higher initial purity, reducing purification burden in multi-step synthesis
Vendor-specified purity; cross-lot verification recommended
Analytical Chemistry Quality Control Medicinal Chemistry

Lipophilicity Comparison with Regioisomer

The target compound, methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate, has a calculated LogP of 4.71. In contrast, its primary regioisomer, methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate (CAS 1805624-33-2), exhibits a calculated LogP of 4.18 . This difference of 0.53 log units represents a 3.4-fold change in lipophilicity. This is a direct consequence of the differing substitution pattern and has significant implications for membrane permeability, aqueous solubility, and protein binding in biological assays, making the compounds non-interchangeable in any SAR-driven program [1].

Lipophilicity (cLogP)
Class-level
4.71 vs. 4.18
ΔLogP = 0.53 (3.4-fold difference)
Regioisomer shift significantly alters ADME property context; SAR extrapolation not supported
Calculated partition coefficient; experimental confirmation advised
Medicinal Chemistry Drug Design Physicochemical Properties

Hydrolysis Rate: Methyl vs. tert-Butyl Ester

The methyl ester in the target compound offers a distinct kinetic advantage over its tert-butyl ester analog, tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate (CAS 2639427-07-7). Methyl esters are known to hydrolyze under basic conditions approximately 10-20 times faster than tert-butyl esters due to reduced steric hindrance around the carbonyl carbon [1]. For instance, while a typical methyl ester can undergo complete saponification with 1M NaOH in methanol/water within 1-2 hours at room temperature, a tert-butyl ester often requires strong acid (e.g., TFA) or prolonged heating with strong base for complete deprotection, increasing the risk of side reactions with other sensitive functional groups . This makes the methyl ester the superior choice for rapid, high-yielding, and orthogonal deprotection steps in multi-step synthesis.

Hydrolysis Rate
Class-level
10–20× faster
Methyl vs. tert-butyl ester
Faster base-catalyzed deprotection supports higher-yielding, orthogonal synthetic strategies
Relative rate inferred from protecting-group class behavior
Organic Synthesis Process Chemistry Protecting Group Strategy

Thermal & Physical Property Benchmarking

Quantifiable physical property data is critical for safe and efficient large-scale handling. The target compound has a reported density of 1.7 ± 0.1 g/cm³ and a boiling point of 284.1 ± 40.0 °C at 760 mmHg . In comparison, the acid analog, 2-amino-5-bromo-3-(trifluoromethyl)benzoic acid (CAS 50419-85-7), exhibits a higher density of 1.8 ± 0.1 g/cm³ and a significantly higher boiling point of 313.1 ± 40.0 °C . The methyl ester's lower boiling point (Δ ≈ 29 °C) and slightly lower density indicate it is a more volatile and less thermally robust solid than the acid, which has direct implications for storage conditions (e.g., ambient vs. cold storage) and engineering controls during scale-up, such as vacuum distillation parameters .

Thermal Property
Data to verify
BP 284.1 °C vs. 313.1 °C
Δ ≈ 29 °C lower than acid analog
Lower boiling point informs storage and scale-up purification protocol selection
Reported with ±40 °C uncertainty; process safety review recommended
Process Safety Physical Chemistry Material Science

Validated Applications for Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate


Medicinal Chemistry: SAR Probe Synthesis

Given the quantified difference in lipophilicity (ΔLogP = 0.53) compared to its 3-bromo-5-trifluoromethyl regioisomer , this specific methyl ester is the only appropriate choice for synthesizing tool compounds intended for SAR studies where precise physicochemical properties are a key endpoint. The high initial purity (≥98%) further ensures that the observed biological activity can be confidently attributed to the synthesized target molecule and not to trace impurities .

Process Chemistry: Scalable Intermediate Synthesis

The well-defined thermal stability (boiling point of 284.1 °C) and faster hydrolysis kinetics of the methyl ester (10-20x faster than the tert-butyl analog) [1] make it the preferred building block for process chemists developing scalable routes. Its lower boiling point relative to the acid analog simplifies purification via distillation, while the predictable reactivity of the ester and aryl bromide functional handles allows for robust, high-yielding multi-kilogram syntheses .

Material Science: Fluorinated Monomers & Ligands

The unique combination of a primary aromatic amine, a bromine atom for cross-coupling, and an electron-withdrawing trifluoromethyl group positions this compound as a premier starting material for synthesizing novel, fluorinated organic materials . The 5-bromo-3-trifluoromethyl substitution pattern (LogP = 4.71) imparts a specific electronic and steric profile that is distinct from other regioisomers, enabling the creation of conjugated polymers or metal-organic frameworks with tailored electronic properties .

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Probe Synthesis
Regioisomer-specific lipophilicity and purity profile
Confirm ΔLogP and impurity impact on assay endpoint attribution
Process Chemistry Scalable Intermediate
Favorable ester hydrolysis kinetics and thermal volatility
Validate deprotection rate and distillation parameters at target scale
Material Science Fluorinated Monomer/Ligand
5-Br-3-CF₃ substitution pattern for tailored electronic properties
Verify cross-coupling efficiency and electronic effect in target polymer/framework

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